3-Amino-3,4,4-trimethylhex-5-en-1-ol
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Overview
Description
3-Amino-3,4,4-trimethylhex-5-en-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4,4-trimethylhex-5-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4,4-trimethylhex-5-en-1-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4,4-trimethylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a fully saturated alcohol.
Scientific Research Applications
3-Amino-3,4,4-trimethylhex-5-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3,4,4-trimethylhex-5-en-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound has a similar amino group but differs in its overall structure and properties.
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol: Another compound with an amino group, used in different applications.
Uniqueness
3-Amino-3,4,4-trimethylhex-5-en-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-amino-3,4,4-trimethylhex-5-en-1-ol |
InChI |
InChI=1S/C9H19NO/c1-5-8(2,3)9(4,10)6-7-11/h5,11H,1,6-7,10H2,2-4H3 |
InChI Key |
IJQFIVQGILLXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C)(CCO)N |
Origin of Product |
United States |
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